Cas no 131750-27-1 (6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one)

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one
- 6-BROMO-2,3-DIHYDRO-5,7-DIMETHYLINDEN-1-ONE
- 6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one
- 1H-Inden-1-one, 6-bromo-2,3-dihydro-5,7-dimethyl-
- SCHEMBL3005126
- 131750-27-1
- EN300-8291554
- A888374
-
- MDL: MFCD25957917
- Inchi: InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3
- InChI Key: WQHGVZCBXKEVIU-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C2C(=C1)CCC2=O)C)Br
Computed Properties
- Exact Mass: 237.99933g/mol
- Monoisotopic Mass: 237.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D210920-5g |
6-bromo-2,3-dihydro-5,7-dimethylinden-1-one |
131750-27-1 | 95% | 5g |
$1820 | 2024-05-24 | |
Alichem | A079000768-1g |
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
131750-27-1 | 95% | 1g |
669.60 USD | 2021-06-15 | |
Enamine | EN300-8291554-1.0g |
6-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
131750-27-1 | 95% | 1.0g |
$603.0 | 2024-05-21 | |
Enamine | EN300-8291554-0.1g |
6-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
131750-27-1 | 95% | 0.1g |
$209.0 | 2024-05-21 | |
Enamine | EN300-8291554-10g |
6-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
131750-27-1 | 95% | 10g |
$3137.0 | 2023-09-02 | |
A2B Chem LLC | AA46046-2.5g |
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
131750-27-1 | 95% | 2.5g |
$1114.00 | 2024-04-20 | |
Aaron | AR0010DM-500mg |
1H-Inden-1-one, 6-bromo-2,3-dihydro-5,7-dimethyl- |
131750-27-1 | 95% | 500mg |
$672.00 | 2025-02-13 | |
1PlusChem | 1P00105A-250mg |
1H-Inden-1-one, 6-bromo-2,3-dihydro-5,7-dimethyl- |
131750-27-1 | 95% | 250mg |
$418.00 | 2023-12-22 | |
A2B Chem LLC | AA46046-1g |
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
131750-27-1 | 95% | 1g |
$670.00 | 2024-04-20 | |
1PlusChem | 1P00105A-2.5g |
1H-Inden-1-one, 6-bromo-2,3-dihydro-5,7-dimethyl- |
131750-27-1 | 95% | 2.5g |
$1329.00 | 2023-12-22 |
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
Additional information on 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one
Recent Advances in the Study of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 131750-27-1)
The compound 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 131750-27-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This indanone derivative has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and bioactive probes. Recent studies have focused on its synthesis, structural modifications, and biological activities, shedding light on its mechanism of action and potential clinical applications.
One of the key areas of research involves the optimization of synthetic routes for 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one. A study published in the Journal of Medicinal Chemistry (2023) reported an efficient and scalable synthesis method, achieving high yields and purity. The researchers emphasized the importance of bromination and methylation steps in the synthesis process, which significantly influence the compound's reactivity and biological activity. This advancement is expected to facilitate further pharmacological studies and industrial-scale production.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one exhibits potent anti-inflammatory and anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit key signaling pathways involved in tumor progression, such as the NF-κB and MAPK pathways. The compound's unique structural features, including the bromo and dimethyl substitutions, were found to enhance its binding affinity to target proteins, making it a promising candidate for further drug development.
Furthermore, computational modeling and molecular docking studies have provided insights into the compound's interactions with biological targets. A recent preprint on ChemRxiv (2024) utilized density functional theory (DFT) calculations to predict the electronic properties and stability of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one. These findings are crucial for understanding its reactivity and designing derivatives with improved pharmacokinetic properties.
Despite these advancements, challenges remain in translating the compound's potential into clinical applications. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural optimization and formulation studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one.
In conclusion, the latest research on 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 131750-27-1) underscores its significance as a versatile scaffold in drug discovery. Continued exploration of its synthetic pathways, biological activities, and mechanistic insights will pave the way for innovative therapeutic strategies in the treatment of inflammatory diseases and cancer.
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